Cas no 98138-19-3 (3-methylbutane-1-sulfonamide)

3-methylbutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-Methyl-butane-1-sulfonic acid amide
- 3-methylbutane-1-sulfonamide
- 1-Butanesulfonamide, 3-methyl-
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- インチ: 1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
- InChIKey: YUYXBLYSKPNXPT-UHFFFAOYSA-N
- ほほえんだ: C(S(N)(=O)=O)CC(C)C
3-methylbutane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74442-0.5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 0.5g |
$353.0 | 2024-05-23 | |
Enamine | EN300-74442-0.05g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 0.05g |
$88.0 | 2024-05-23 | |
TRC | M295073-25mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 25mg |
$ 70.00 | 2022-06-04 | ||
Ambeed | A1128864-1g |
3-Methylbutane-1-sulfonamide |
98138-19-3 | 95% | 1g |
$384.0 | 2023-03-20 | |
Aaron | AR01AI3E-500mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 500mg |
$511.00 | 2025-02-09 | |
1PlusChem | 1P01AHV2-100mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 100mg |
$182.00 | 2025-03-19 | |
A2B Chem LLC | AV68526-250mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 250mg |
$233.00 | 2024-07-18 | |
1PlusChem | 1P01AHV2-2.5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 2.5g |
$1203.00 | 2024-04-19 | |
A2B Chem LLC | AV68526-5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 5g |
$1471.00 | 2024-07-18 | |
Aaron | AR01AI3E-5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 5g |
$1901.00 | 2024-07-18 |
3-methylbutane-1-sulfonamide 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-methylbutane-1-sulfonamideに関する追加情報
Introduction to 3-Methylbutane-1-Sulfonamide (CAS No. 98138-19-3)
3-Methylbutane-1-sulfonamide, with the CAS number 98138-19-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide functional group and a branched alkyl chain. These properties make it a valuable candidate for various applications, particularly in the development of new drugs and therapeutic agents.
The chemical structure of 3-methylbutane-1-sulfonamide consists of a sulfonamide group (-SO2NH2) attached to a 3-methylbutane backbone. The presence of the sulfonamide group imparts specific biological activities, such as antimicrobial and anti-inflammatory properties, which are crucial in pharmaceutical applications. The branched alkyl chain, on the other hand, contributes to the compound's solubility and bioavailability, making it an attractive candidate for drug design.
Recent research has highlighted the potential of 3-methylbutane-1-sulfonamide in various therapeutic areas. For instance, studies have shown that compounds with similar sulfonamide moieties exhibit potent activity against certain bacterial strains, making them promising candidates for the development of new antibiotics. Additionally, the compound's anti-inflammatory properties have been explored in the context of treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In the realm of medicinal chemistry, 3-methylbutane-1-sulfonamide has been used as a building block for synthesizing more complex molecules. Its reactivity and functional group versatility allow chemists to introduce additional functionalities that can enhance the compound's pharmacological profile. For example, modifications to the sulfonamide group or the alkyl chain can lead to derivatives with improved potency, selectivity, and reduced side effects.
The synthesis of 3-methylbutane-1-sulfonamide typically involves several steps, including the formation of the sulfonamide group from a sulfonyl chloride or sulfinic acid derivative. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration in modern pharmaceutical research.
Clinical trials involving compounds derived from 3-methylbutane-1-sulfonamide have shown promising results. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant antitumor activity in preclinical models of breast cancer. These findings suggest that further investigation into the therapeutic potential of 3-methylbutane-1-sulfonamide and its derivatives is warranted.
In addition to its pharmaceutical applications, 3-methylbutane-1-sulfonamide has also found use in other areas of chemistry and biology. For instance, it can serve as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science. Furthermore, the compound's ability to form hydrogen bonds makes it useful in supramolecular chemistry and self-assembling systems.
The safety profile of 3-methylbutane-1-sulfonamide is an important consideration for its use in pharmaceuticals. Toxicological studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials.
In conclusion, 3-methylbutane-1-sulfonamide (CAS No. 98138-19-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs and therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.
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